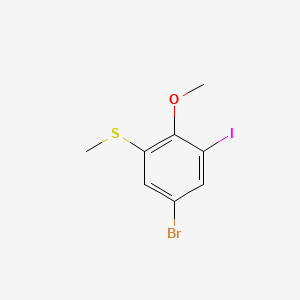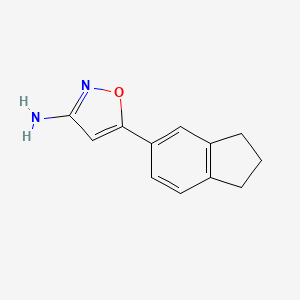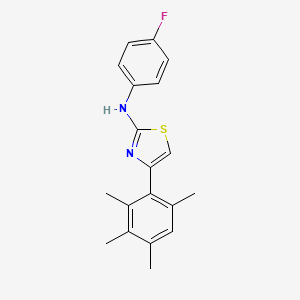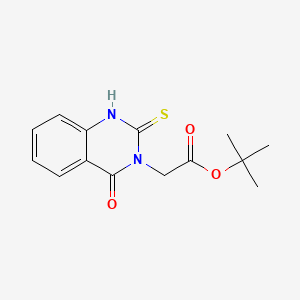
Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a tert-butyl ester group and a sulfanyl group attached to the quinazoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Carboxylic acids
Applications De Recherche Scientifique
Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives, which are of interest in medicinal chemistry.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, making them useful in studying enzyme mechanisms and developing new drugs.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The quinazoline core can interact with various biological targets, including kinases and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate
- Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-3-yl)acetate]
Uniqueness
Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate is unique due to the presence of both a tert-butyl ester group and a sulfanyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H16N2O3S |
|---|---|
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
tert-butyl 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetate |
InChI |
InChI=1S/C14H16N2O3S/c1-14(2,3)19-11(17)8-16-12(18)9-6-4-5-7-10(9)15-13(16)20/h4-7H,8H2,1-3H3,(H,15,20) |
Clé InChI |
XGHRQGPRBABTLL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C(=O)C2=CC=CC=C2NC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


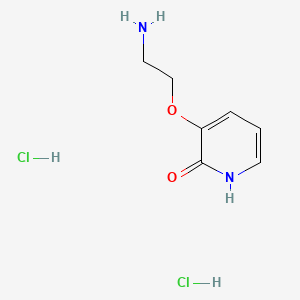



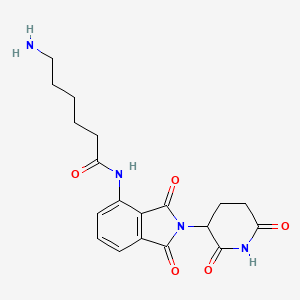
![1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13483077.png)
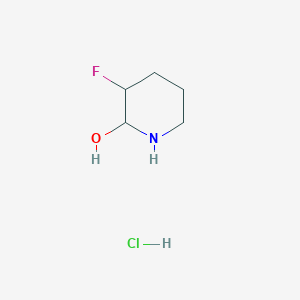
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)

